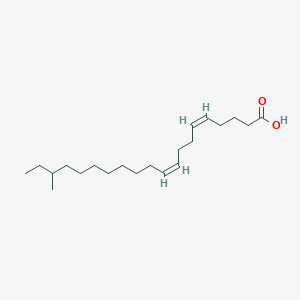
18-Methyl-5,9-eicosadienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-Methyl-5,9-eicosadienoic acid (Mead acid) is a polyunsaturated fatty acid that is present in small amounts in mammalian tissues and is synthesized from dietary linoleic acid. Mead acid has been found to have various important roles in biological processes, including cell signaling, inflammation, and immune function.
作用机制
The mechanism of action of Mead acid is not fully understood, but it is believed to be related to its ability to modulate the activity of various enzymes and signaling pathways. Mead acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Mead acid has also been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation.
生化和生理效应
Mead acid has various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Mead acid has also been shown to improve insulin sensitivity and reduce blood glucose levels. Additionally, Mead acid has been found to have a positive effect on immune function, improving the activity of natural killer cells and T cells. Mead acid has also been shown to have a positive effect on brain health, improving cognitive function and reducing the risk of neurodegenerative diseases.
实验室实验的优点和局限性
Mead acid has several advantages for lab experiments. It is readily available and can be synthesized from linoleic acid, which is widely available. Mead acid is also stable and can be stored for long periods without degradation. However, Mead acid has some limitations for lab experiments. It is expensive to synthesize, and its low abundance in mammalian tissues makes it difficult to obtain in large quantities.
未来方向
There are several future directions for Mead acid research. One area of interest is the role of Mead acid in the regulation of lipid metabolism and its potential use in the treatment of obesity and related metabolic disorders. Another area of interest is the potential use of Mead acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is also needed to elucidate the mechanism of action of Mead acid and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, Mead acid is a polyunsaturated fatty acid that has various important roles in biological processes. It is synthesized from linoleic acid and has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-atherosclerotic properties. Mead acid has also been shown to have a positive effect on immune function and brain health. Further research is needed to fully understand the mechanism of action of Mead acid and its potential therapeutic applications in various diseases.
合成方法
Mead acid is synthesized from linoleic acid, an essential fatty acid that is obtained from the diet. The conversion of linoleic acid to Mead acid occurs via a series of enzymatic reactions that involve desaturation and elongation. The first step involves the desaturation of linoleic acid to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. GLA is then elongated to dihomo-gamma-linolenic acid (DGLA) by the enzyme elongase. Finally, DGLA is desaturated to Mead acid by the enzyme delta-5-desaturase.
科学研究应用
Mead acid has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-atherosclerotic properties. Mead acid has also been shown to have a positive effect on immune function and brain health. Studies have suggested that Mead acid may be useful in the treatment of various diseases, including rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease.
属性
CAS 编号 |
133530-15-1 |
|---|---|
产品名称 |
18-Methyl-5,9-eicosadienoic acid |
分子式 |
C21H38O2 |
分子量 |
322.5 g/mol |
IUPAC 名称 |
(5Z,9Z)-18-methylicosa-5,9-dienoic acid |
InChI |
InChI=1S/C21H38O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h4-5,11,13,20H,3,6-10,12,14-19H2,1-2H3,(H,22,23)/b5-4-,13-11- |
InChI 键 |
ZCRBEWRYMZXYQH-UHFFFAOYSA-N |
手性 SMILES |
CCC(C)CCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CCC(C)CCCCCCCC=CCCC=CCCCC(=O)O |
规范 SMILES |
CCC(C)CCCCCCCC=CCCC=CCCCC(=O)O |
同义词 |
18-Me-5,9-EIDA 18-methyl-5,9-eicosadienoic acid 18-methyl-5,9-icosadienoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



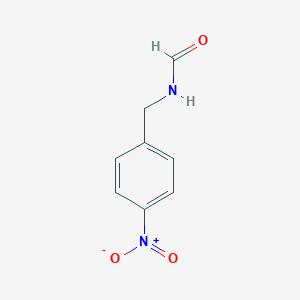
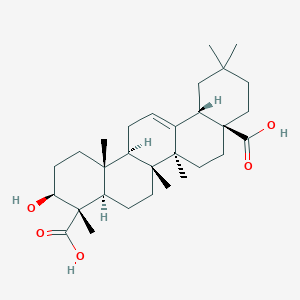

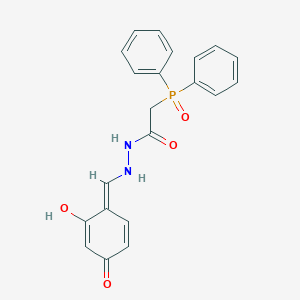
![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)
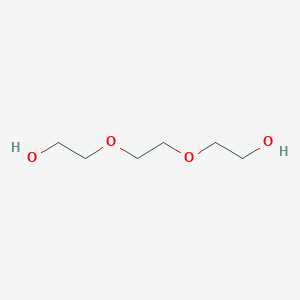

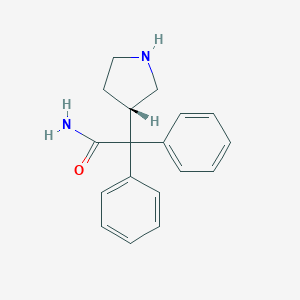
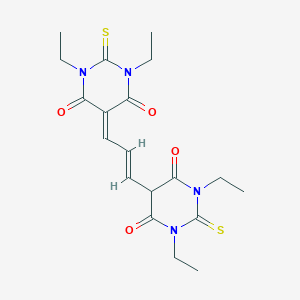
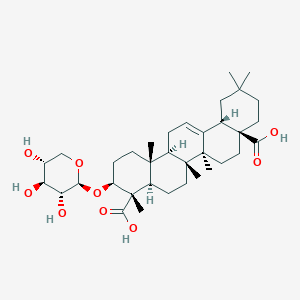
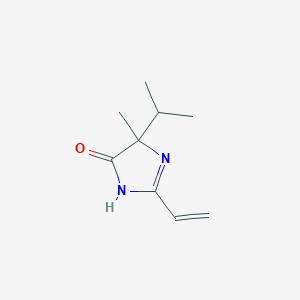


![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)